
Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family.
Vorbereitungsmethoden
The synthesis of Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate typically involves the reaction of 2-fluoropyridine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Analyse Chemischer Reaktionen
Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced oxazole products.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used as a probe in biological studies to investigate the interaction of oxazole derivatives with biological targets such as enzymes and receptors.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as a building block in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The fluoropyridinyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. The oxazole ring structure contributes to the compound’s stability and bioavailability, making it an effective agent in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate can be compared with other similar compounds such as:
Ethyl 2-(pyridin-2-yl)oxazole-4-carboxylate: This compound lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
Ethyl 2-(2-methylpyridin-4-yl)oxazole-4-carboxylate: The presence of a methyl group instead of a fluorine atom can alter the compound’s properties and applications.
Macrooxazoles: These are oxazole derivatives with different substituents, which can exhibit varying degrees of antimicrobial and cytotoxic activities.
This compound stands out due to the presence of the fluoropyridinyl group, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H9FN2O3 |
|---|---|
Molekulargewicht |
236.20 g/mol |
IUPAC-Name |
ethyl 2-(2-fluoropyridin-4-yl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H9FN2O3/c1-2-16-11(15)8-6-17-10(14-8)7-3-4-13-9(12)5-7/h3-6H,2H2,1H3 |
InChI-Schlüssel |
XCIVHWRXSWUXMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=COC(=N1)C2=CC(=NC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




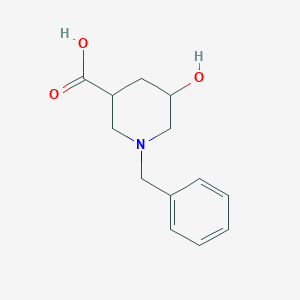



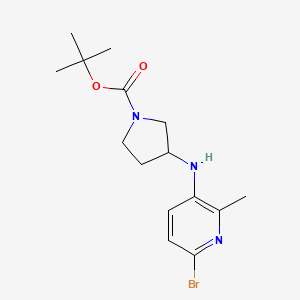
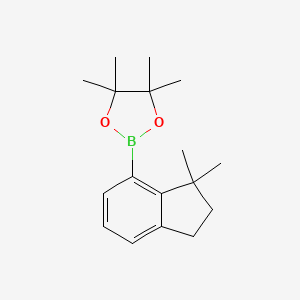
![Ethyl6-{4-[allyl(benzylsulfonyl)carbamoyl]piperidin-1-yl}-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate](/img/structure/B13927540.png)
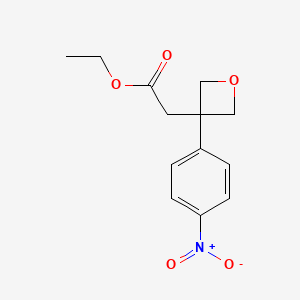
![7-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B13927554.png)
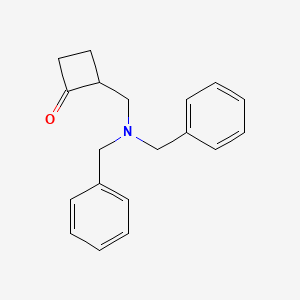
![2-(6-Aminobenzo[d]oxazol-5-yl)propan-2-ol](/img/structure/B13927578.png)

